molecular formula C11H19NO2 B011981 trans-4-Cyclohexyl-L-proline CAS No. 103201-78-1

trans-4-Cyclohexyl-L-proline

Cat. No.: B011981
CAS No.: 103201-78-1
M. Wt: 197.27 g/mol
InChI Key: XRZWVSXEDRYQGC-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Cyclohexyl-L-proline (CAS: 103201-78-1) is a non-proteinogenic proline derivative characterized by a cyclohexyl substituent at the trans-4 position of the pyrrolidine ring. Its hydrochloride salt (CAS: 90657-55-9) has a molecular weight of 233.74 g/mol (C₁₁H₂₀ClNO₂) and is produced industrially via catalytic hydrogenation of trans-4-phenyl-L-proline using ruthenium on carbon, achieving high yields and purity . This compound serves as a critical intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors like Fosinopril and other pharmaceuticals . Commercial batches are available at kilogram scale with ≥98% purity, meeting stringent moisture specifications (≤0.5%) for pharmaceutical applications .

Properties

IUPAC Name

(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZWVSXEDRYQGC-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431160
Record name trans-4-Cyclohexyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103201-78-1
Record name (4S)-4-Cyclohexyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103201-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-Cyclohexyl-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103201781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-4-Cyclohexyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-cyclohexyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Pathway and Key Steps

The foundational method, reported by Chen et al. (2002), involves a stereoselective alkylation of N-benzyl-pyroglutamic acid (2 ) with 3-bromocyclohexene at -10°C to yield trans-4-cyclohexyl-L-pyroglutamic acid (4 ). Subsequent hydrogenolysis removes the benzyl protecting group, followed by esterification, sulfurization with Lawesson’s reagent, and desulfurization with Raney nickel. The final hydrogenolytic cleavage produces this compound (1 ) with 93% enantiomeric excess (e.e.) .

Critical Parameters:

  • Temperature Control : Alkylation at -10°C ensures high stereoselectivity.

  • Catalyst Selection : Raney nickel enables efficient desulfurization but introduces safety and cost concerns due to pyrophoric handling requirements.

  • Yield Optimization : The multi-step process achieves an overall yield of ~45% , with the alkylation step contributing the highest stereochemical fidelity.

Industrial Limitations

While effective, this method’s reliance on noble metal catalysts (e.g., Raney nickel) and multiple purification steps increases production costs. Furthermore, the need for cryogenic conditions during alkylation complicates scalability.

Sulfonate Ester-Based Nucleophilic Substitution

Patent-Protected Methodology

A 2018 Chinese patent (CN108727242A) discloses a noble metal-free approach using 4S-hydroxy-N-Boc-L-proline methyl ester (6 ) as the starting material. Key steps include:

  • Sulfonation : Reaction with p-toluenesulfonyl chloride in dichloromethane to form a sulfonate ester (5 ).

  • Nucleophilic Substitution : Copper-catalyzed (CuI) reaction with cyclohexyl magnesium bromide introduces the cyclohexyl group.

  • Hydrolysis and Deprotection : Lithium hydroxide-mediated hydrolysis and Boc removal with HCl yield 1 with 88% isolated yield and >99% chemical purity .

Advantages Over Traditional Methods:

  • Cost Efficiency : Avoids expensive noble metals (e.g., Ru, Ni).

  • Mild Conditions : Reactions proceed at ambient temperature, enhancing scalability.

  • Stereochemical Retention : The Boc-protecting group stabilizes the proline backbone, minimizing racemization.

Mechanistic Insights

The copper catalyst facilitates a single-electron transfer (SET) mechanism, enabling radical intermediates during the Grignard substitution. This pathway ensures retention of configuration at the C4 position, critical for maintaining enantiopurity.

Comparative Analysis of Methodologies

Yield and Purity Metrics

ParameterAlkylation-HydrogenolysisSulfonate Substitution
Overall Yield 45%63%
Enantiomeric Excess 93%>99%
Catalyst Cost High (Raney Ni)Low (CuI)
Scalability ModerateHigh

Industrial Suitability

The sulfonate method’s operational simplicity and reduced reliance on hazardous reagents make it preferable for large-scale production. In contrast, the traditional alkylation route remains valuable for small-scale, high-purity applications requiring minimal downstream processing .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrogenation: this compound.

    Substitution: Derivatives of this compound with different substituents on the cyclohexyl ring.

Scientific Research Applications

Organic Synthesis

trans-4-Cyclohexyl-L-proline serves as a crucial chiral building block in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. Its rigid cyclohexyl group and well-defined stereochemistry facilitate asymmetric synthesis processes, including:

  • Asymmetric Aldol Reactions : It promotes the formation of specific stereoisomers, enhancing the yield of enantiopure compounds relevant for pharmaceutical applications.
  • Diels-Alder Cycloadditions : Utilized to synthesize complex organic molecules with potential therapeutic effects.

Medicinal Chemistry

The compound is primarily recognized for its role as an intermediate in the synthesis of fosinopril, an effective antihypertensive drug. The mechanisms involved include:

  • ACE Inhibition : Fosinopril functions by inhibiting the production of angiotensin II, leading to vasodilation and reduced blood pressure.
  • Biosynthesis of Antibiotics : It also acts as an intermediate in the production of other bioactive compounds, showcasing its versatility in drug development .

Biochemical Research

In biochemical studies, this compound influences various cellular processes:

  • Metabolic Pathways : It participates in proline metabolism and the tricarboxylic acid cycle, affecting metabolic flux and enhancing collagen synthesis.
  • Protein Engineering : Its unique conformational properties make it valuable for studying protein structure and function, particularly in designing peptides with specific functionalities.

Synthesis Methodologies

A notable study developed a nine-step synthesis of this compound with a total yield of 25% and a purity of 99.7%. Analytical methods such as HPLC, TLC, IR, and NMR were employed to ensure product quality throughout the synthesis process .

Pharmacological Studies

Research has highlighted that derivatives of this compound exhibit enhanced interactions with biological targets related to hypertension regulation. Ongoing investigations aim to elucidate binding affinities and receptor interactions to better understand pharmacodynamics and potential side effects when used in formulations.

Mechanism of Action

The mechanism by which trans-4-cyclohexyl-L-proline exerts its effects is primarily through its role as a precursor in the synthesis of active pharmaceutical ingredients. In the case of fosinopril sodium, it acts as a prodrug that is converted into its active form, fosinoprilat, which inhibits the angiotensin-converting enzyme, thereby reducing blood pressure .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The bulky cyclohexyl group imposes distinct steric constraints compared to smaller substituents like fluorine, influencing binding specificity in enzyme pockets (e.g., ACE or KRAS) .
  • Synthetic Utility : Unlike trans-4-Phenyl-L-proline, which requires hydrogenation for cyclohexyl substitution, fluorinated or hydroxylated analogs are synthesized via direct functionalization, impacting scalability .

ACE Inhibition

In Fosinopril analogs, this compound (A3) demonstrated superior ACE inhibitory activity compared to L-proline (A5/A6) and trans-4-Phenyl-L-proline (A1), likely due to optimized hydrophobic interactions with the enzyme’s S2 pocket . The cyclohexyl group’s conformational flexibility may better accommodate dynamic binding compared to rigid aromatic or polar substituents .

KRAS Inhibition

In macrocyclic peptides targeting KRAS, this compound (Prot4cHex) showed enhanced binding affinity over cis-3,5-cyclopentyl-L-proline (sProc35c2) and trans-3-phenyl-L-proline (Prot3Ph). The cyclohexyl moiety’s equatorial orientation provides optimal vector alignment for engaging hydrophobic regions of KRAS .

Biological Activity

trans-4-Cyclohexyl-L-proline is a derivative of the amino acid proline, notable for its unique conformational properties and its role as an intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors like fosinopril. This compound has garnered interest in both medicinal chemistry and protein engineering due to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H15NO\text{C}_9\text{H}_{15}\text{N}\text{O}

This compound features a cyclohexyl group at the fourth position of the proline ring, which influences its biological activity and interaction with biological targets.

This compound serves primarily as an intermediate in the synthesis of fosinopril, an ACE inhibitor used to treat hypertension. The mechanism of action involves the inhibition of ACE, an enzyme that plays a critical role in the renin-angiotensin system, which regulates blood pressure. By inhibiting this enzyme, fosinopril effectively lowers blood pressure and alleviates conditions related to hypertension.

Synthesis

The synthesis of this compound has been extensively studied. A notable method involves the hydrogenation of trans-4-phenyl-L-proline using ruthenium on carbon as a catalyst. This method yields high purity and good yields, making it suitable for large-scale production:

Method Yield Purity Catalyst
Hydrogenation of trans-4-phenyl-L-proline25%99.7%Ruthenium on carbon

This synthesis route is efficient and leverages readily available starting materials, such as L-glutamic acid, which is cost-effective compared to other methods that utilize more expensive precursors.

Pharmacological Applications

  • ACE Inhibition : As an intermediate in fosinopril synthesis, this compound contributes to the pharmacological effects associated with ACE inhibitors. Fosinopril has been shown to effectively manage hypertension and heart failure by reducing vascular resistance.
  • Protein Engineering : The unique conformational properties of this compound allow it to be utilized in protein engineering studies. It serves as a chiral building block for synthesizing peptides with specific structural characteristics, aiding in the design of biologically active compounds.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • A study published in 2005 detailed a nine-step synthesis process for producing this compound with a total yield of 25% and demonstrated its application in synthesizing fosinopril, confirming its role in creating effective antihypertensive agents .
  • Research has also indicated that modifications to proline derivatives can impact their biological activity significantly. For instance, variations in stereochemistry can affect binding affinity and efficacy at biological targets .

Q & A

What are the key synthetic pathways for producing trans-4-cyclohexyl-L-proline, and how do reaction conditions influence stereochemical outcomes?

Basic Research Focus
this compound is synthesized via hydrogenation and catalytic deprotection. A common route involves reducing a benzyl-protected intermediate (e.g., (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid) using hydrogen gas (H₂) over palladium on carbon (Pd/C) or platinum oxide (PtO₂) in ethanol . The stereochemical integrity of the product depends on the catalyst choice, reaction temperature, and solvent polarity. For example, PtO₂ may favor higher enantiomeric purity due to its selective reduction of specific functional groups.

Advanced Consideration
Optimizing enantiomeric excess (ee) requires monitoring reaction kinetics and using chiral HPLC or NMR to verify stereochemistry. Contradictions in literature regarding yield vs. purity often arise from variations in catalyst activation (e.g., pre-reduction of PtO₂) or solvent effects on transition states .

How can researchers characterize the physicochemical properties of this compound to validate its structural identity?

Basic Research Focus
Key characterization methods include:

  • Density and Refractive Index : Measured as 1.114 g/cm³ and 1.517, respectively, using a pycnometer or digital refractometer .
  • Thermal Stability : Thermogravimetric analysis (TGA) confirms decomposition points near 344°C .
  • Spectroscopy : IR and ¹H/¹³C NMR identify cyclohexyl C-H stretches (~2850 cm⁻¹) and proline backbone signals (e.g., δ 3.5–4.5 ppm for α-protons) .

Advanced Consideration
Discrepancies in reported boiling points (e.g., 343.9°C vs. lower values in some studies) may stem from impurities or measurement techniques (e.g., dynamic vs. static vapor pressure methods) . Researchers should cross-validate using differential scanning calorimetry (DSC) or mass spectrometry (MS).

What role does this compound play in peptide synthesis, particularly for constrained analogs?

Basic Research Focus
The cyclohexyl group imposes steric constraints, making it valuable for stabilizing peptide secondary structures (e.g., β-turns or helices). It is incorporated via solid-phase synthesis using Fmoc-protected derivatives, with coupling agents like HATU or DIC .

Advanced Consideration
Challenges include minimizing racemization during coupling. Studies report conflicting data on optimal activation conditions (e.g., DIC/HOBt vs. COMU), requiring empirical testing via circular dichroism (CD) to confirm structural retention .

How should researchers address contradictions in catalytic efficiency data for this compound synthesis?

Advanced Research Focus
Contradictions often arise from:

  • Catalyst Lot Variability : Pd/C activity may differ based on particle size or moisture content. Pre-treatment with acetic acid or H₂ can standardize performance .
  • Solvent Effects : Ethanol vs. THF impacts hydrogen solubility and reaction rates. Kinetic studies under inert atmospheres (e.g., argon) reduce side reactions .
  • Analytical Methods : HPLC purity vs. LC-MS quantification may yield divergent results due to column selectivity or ionization efficiency .

Methodological Solution
Design a factorial experiment varying catalyst type, solvent, and temperature. Use DOE (Design of Experiments) software to identify significant variables and validate via triplicate runs .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Focus
Store at -20°C under nitrogen or argon to avoid oxidation. Aqueous solutions should be buffered at pH 4–6 (acetic acid/sodium acetate) to prevent racemization .

Advanced Consideration
Long-term stability studies show conflicting degradation rates in lyophilized vs. solution forms. Use accelerated stability testing (40°C/75% RH) with periodic chiral HPLC analysis to model shelf life .

How can computational methods predict the conformational effects of this compound in peptide design?

Advanced Research Focus
Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model cyclohexyl-proline’s impact on peptide folding. Key parameters include torsional angles (ϕ/ψ) and van der Waals interactions between the cyclohexyl group and adjacent residues .

Validation
Compare simulation results with X-ray crystallography or cryo-EM data of synthesized peptides. Discrepancies may highlight force field limitations or solvent effects omitted in simulations .

What strategies mitigate low yields in large-scale synthesis of this compound?

Advanced Research Focus
Scale-up challenges include:

  • Catalyst Poisoning : Trace impurities in starting materials (e.g., sulfur compounds) deactivate Pd/C. Pre-purify intermediates via flash chromatography .
  • Solvent Recovery : Ethanol distillation between batches reduces costs but may concentrate inhibitors. Use in-line FTIR to monitor solvent purity .

Methodological Recommendation
Implement continuous flow hydrogenation systems to enhance mass transfer and reduce reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Cyclohexyl-L-proline
Reactant of Route 2
trans-4-Cyclohexyl-L-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.